molecular formula C18H23N3O2 B3129996 4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine CAS No. 339278-95-4

4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine

Cat. No.: B3129996
CAS No.: 339278-95-4
M. Wt: 313.4 g/mol
InChI Key: CXNUJSZIOHGAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction is performed under mild conditions using palladium catalysts and boron reagents . The starting materials for this synthesis include 4,6-dichloro-2-methylthiopyrimidine and phenylboronic acid, which undergo sequential substitution reactions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. For instance, it could inhibit DNA topoisomerase II, leading to the disruption of DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine apart is its specific substitution pattern and the presence of the morpholine ring, which may confer unique pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-[6-(methoxymethyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-13-10-21(11-14(2)23-13)17-9-16(12-22-3)19-18(20-17)15-7-5-4-6-8-15/h4-9,13-14H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNUJSZIOHGAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NC(=C2)COC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine
Reactant of Route 2
Reactant of Route 2
4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine
Reactant of Route 3
Reactant of Route 3
4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine
Reactant of Route 4
Reactant of Route 4
4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine
Reactant of Route 5
Reactant of Route 5
4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine
Reactant of Route 6
Reactant of Route 6
4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.